molecular formula C10H12N2O4 B1340291 Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate CAS No. 936074-68-9

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate

Cat. No.: B1340291
CAS No.: 936074-68-9
M. Wt: 224.21 g/mol
InChI Key: IRKFKSOYYOSKEA-UHFFFAOYSA-N
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Description

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Anticancer Potential : Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate derivatives have been synthesized and evaluated for their anticancer properties. Studies have shown that some derivatives exhibit cytotoxic activities against experimental neoplasms in mice, and can bind with cellular tubulin, leading to an accumulation of cells at mitosis (Temple et al., 1989).

  • Synthesis and Structural Analysis : Research has been conducted on the synthesis of various derivatives of this compound. These studies often involve exploring different chemical reactions and conditions to create novel compounds, which are then analyzed for their potential biological activities (Bezenšek et al., 2012).

  • Insecticide Synthesis : Ethyl carbamates, including this compound, have been investigated for their potential as insecticides. Research has focused on synthesizing compounds that might exhibit low levels of toxicity and have natural antioxidant activity, making them safer alternatives to conventional insecticides (Sumantri, 2005).

  • Molecular Modeling and Synthesis for Biological Activity : Advanced techniques like molecular modeling have been used to design and synthesize ethyl benzyl carbamates, which include derivatives of this compound. These studies aim to understand how changes in molecular structure can impact biological activity, including potential ixodicide (tick control) activity (Hugo et al., 2019).

  • Drug Delivery Systems : Research has also been conducted on drug delivery systems using ethyl carbamates. This includes developing methods for solubilizing insoluble drugs, extending their plasma circulating half-lives, and potentially accumulating in tumors for anticancer agents (Greenwald et al., 1999).

  • Antimicrobial Activity : Some studies have focused on the antimicrobial activity of this compound derivatives. These compounds have been evaluated against various bacterial and fungal species to determine their efficacy as antimicrobial agents (Attia et al., 2014).

  • Carcinogenicity Evaluation : While not directly related to this compound, research has been conducted on the carcinogenicity of ethyl carbamate (urethane), a related compound, which is a frequent contaminant in fermented foods and beverages (Baan et al., 2007).

Future Directions

These 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Biochemical Analysis

Biochemical Properties

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit selectivity between cancer cells and normal cells, indicating its potential as an anticancer agent . The compound’s interactions with biomolecules are primarily through its amino and carbamate groups, which can form hydrogen bonds and other non-covalent interactions with target proteins and enzymes.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound can induce apoptosis and inhibit cell proliferation . These effects are mediated through its interactions with key signaling molecules and transcription factors, leading to changes in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and behavior, contributing to its observed effects in various biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions can lead to changes in the overall metabolic profile of cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, affecting its overall efficacy in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its activity and function, as they determine the sites of its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

ethyl N-(6-amino-1,3-benzodioxol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-14-10(13)12-7-4-9-8(3-6(7)11)15-5-16-9/h3-4H,2,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKFKSOYYOSKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182544
Record name Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-68-9
Record name Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936074-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.